molecular formula C14H19NO B3893866 5-[ethyl(phenyl)amino]-2-methyl-3-pentyn-2-ol

5-[ethyl(phenyl)amino]-2-methyl-3-pentyn-2-ol

Cat. No. B3893866
M. Wt: 217.31 g/mol
InChI Key: ZKJDWFMLIQQYHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[Ethyl(phenyl)amino]-2-methyl-3-pentyn-2-ol, also known as MPTP-Et, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-[ethyl(phenyl)amino]-2-methyl-3-pentyn-2-ol is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. This compound has been shown to inhibit the activity of various enzymes, including protein kinase C and mitogen-activated protein kinase, which are involved in cell proliferation and apoptosis. This compound has also been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines. In vivo studies have shown that this compound can modulate the activity of various neurotransmitters in the brain, which can affect behavior and cognition.

Advantages and Limitations for Lab Experiments

5-[ethyl(phenyl)amino]-2-methyl-3-pentyn-2-ol has several advantages and limitations for lab experiments. One advantage is that it is a relatively stable compound that can be easily synthesized and purified. Another advantage is that it has been shown to have a broad range of biological activities, which makes it a versatile research tool. One limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Another limitation is that its effects on different cell types and organisms may vary, which can make it challenging to generalize experimental findings.

Future Directions

There are several future directions for research on 5-[ethyl(phenyl)amino]-2-methyl-3-pentyn-2-ol. One direction is to further investigate its mechanism of action and its effects on various cellular signaling pathways. Another direction is to explore its potential use as a drug candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, future research could investigate its effects on different cell types and organisms to better understand its biological activity.

Scientific Research Applications

5-[ethyl(phenyl)amino]-2-methyl-3-pentyn-2-ol has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. In pharmacology, this compound has been studied for its effects on cell proliferation, apoptosis, and cell signaling pathways. In neuroscience, this compound has been investigated for its potential use as a research tool to study the role of various neurotransmitters in the brain.

properties

IUPAC Name

5-(N-ethylanilino)-2-methylpent-3-yn-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-4-15(12-8-11-14(2,3)16)13-9-6-5-7-10-13/h5-7,9-10,16H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJDWFMLIQQYHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC#CC(C)(C)O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.